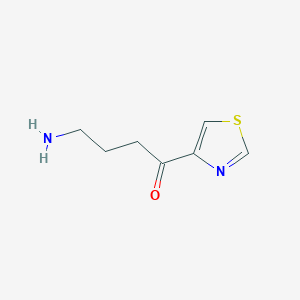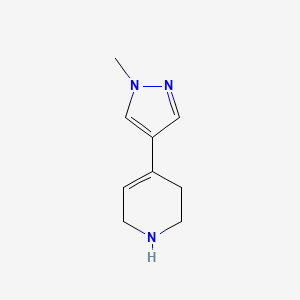![molecular formula C14H18O7 B13153660 (1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it highly reactive and versatile in various chemical reactions. Its structure includes a spiro linkage between an isobenzofuran and a tetrahydropyran ring, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its hydroxyl groups and spiro structure may interact with biological molecules, leading to various biochemical effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s unique structure may contribute to its activity as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol involves its interaction with molecular targets through its hydroxyl groups and spiro structure. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol stands out due to its spiro structure and multiple hydroxyl groups. These features contribute to its unique reactivity and versatility in various chemical and biological applications. The spiro linkage provides a rigid and stable framework, while the hydroxyl groups offer multiple sites for chemical modification and interaction with other molecules.
Propriétés
Formule moléculaire |
C14H18O7 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(3S,3'R,4'S,5'S,6'R)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
BZZLHHPVJDOINX-RGDJUOJXSA-N |
SMILES isomérique |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
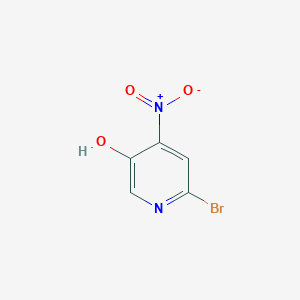
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
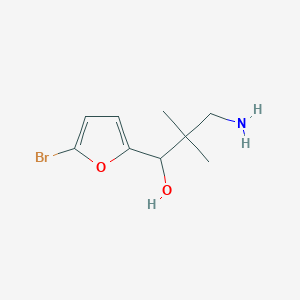

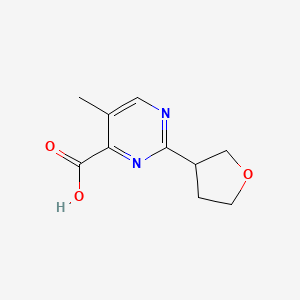
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
